1,3,5-Tritert-butyl-2-deuteriobenzene
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Overview
Description
1,3,5-Tri-tert-butylbenzene-2-D is a derivative of 1,3,5-Tri-tert-butylbenzene, a compound known for its bulky tert-butyl groups attached to a benzene ring. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
1,3,5-Tri-tert-butylbenzene-2-D can be synthesized through a multi-step process involving the reaction of benzene with tert-butyl bromide in the presence of a base to form tert-butylbenzene. This intermediate is then further reacted with additional tert-butyl bromide under oxidative conditions to yield 1,3,5-Tri-tert-butylbenzene . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1,3,5-Tri-tert-butylbenzene-2-D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tert-butyl-substituted benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tert-butyl-substituted cyclohexanes.
Scientific Research Applications
1,3,5-Tri-tert-butylbenzene-2-D is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-tert-butylbenzene-2-D involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and binding affinity to various substrates. For example, in bromination reactions, the compound forms a clustered polybromide transition state, which is crucial for its reactivity .
Comparison with Similar Compounds
1,3,5-Tri-tert-butylbenzene-2-D can be compared with other similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks one tert-butyl group, leading to different reactivity and steric properties.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of tert-butyl groups, resulting in different steric hindrance and reactivity.
1-Bromo-2,4,6-tri-tert-butylbenzene: A brominated derivative with distinct reactivity due to the presence of a bromine atom.
These comparisons highlight the unique structural and chemical properties of 1,3,5-Tri-tert-butylbenzene-2-D, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H30 |
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Molecular Weight |
247.4 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-2-deuteriobenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D |
InChI Key |
GUFMBISUSZUUCB-MMIHMFRQSA-N |
Isomeric SMILES |
[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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